2-[1-(Aminomethyl)cyclohexyl]acetamide hydrochloride
Description
Properties
IUPAC Name |
2-[1-(aminomethyl)cyclohexyl]acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O.ClH/c10-7-9(6-8(11)12)4-2-1-3-5-9;/h1-7,10H2,(H2,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUQJGAUUTJZCBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CC(=O)N)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of 2-[1-(Aminomethyl)cyclohexyl]acetamide hydrochloride may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Hydrogenation of Nitro Intermediates
The compound's aminomethyl group is typically introduced via catalytic hydrogenation of nitro precursors. This reaction is critical in its synthesis, as demonstrated in patents for structurally related compounds :
Reaction Pathway :
| Parameter | Details |
|---|---|
| Catalyst | 10% Pd/C (0.5–1.0 wt%) |
| Solvent | Methanol or THF |
| Conditions | Room temperature, 1–20 kPa H₂ |
| Yield | 51–80% |
| Purity | Verified via TLC and HPLC |
Hydrogenation proceeds quantitatively under mild conditions, with THF added post-reaction to precipitate the product .
Acylation Reactions
The primary amine group undergoes acylation with electrophilic agents like acetic anhydride or acid chlorides, forming secondary amides:
Example Reaction :
| Reaction Component | Role/Effect |
|---|---|
| Acylating Agent | Acetic anhydride, acetyl chloride |
| Base | Pyridine or Et₃N (neutralizes HCl) |
| Solvent | Dichloromethane or THF |
| Temperature | 0–25°C |
| Product Stability | Stable under inert conditions |
This reaction is employed to modify the compound’s pharmacokinetic properties or introduce protective groups.
Hydrolysis of the Amide Bond
The acetamide group hydrolyzes under acidic or basic conditions, yielding the corresponding carboxylic acid :
Acid-Catalyzed Hydrolysis :
Base-Catalyzed Hydrolysis :
| Condition | Outcome |
|---|---|
| 6M HCl, reflux | 85–90% conversion in 6 hours |
| 2M NaOH, 60°C | Complete hydrolysis in 4 hours |
| Product Isolation | Crystallization from THF |
Hydrolysis is reversible under enzymatic conditions, relevant to prodrug activation.
Salt Formation and pH-Dependent Behavior
The hydrochloride salt form exhibits pH-sensitive solubility (pKa ~6.8 for the amine group). Adjusting pH to >7.5 liberates the free base, enabling further functionalization :
| Property | Value/Behavior |
|---|---|
| Solubility in H₂O | 25 mg/mL (as hydrochloride) |
| Buffering Capacity | Effective in pH 6.0–8.5 |
| Ion-Exchange | Forms salts with sulfates, phosphates |
Comparative Reactivity with Analogues
The cyclohexyl backbone and substituent positions influence reaction kinetics compared to similar amines:
| Compound | Reaction with Ac₂O (Yield) | Hydrolysis Rate (t₁/₂) |
|---|---|---|
| Target Compound | 92% | 4.2 hours |
| 1-Aminocyclohexane | 88% | 2.1 hours |
| Benzylamine | 95% | 1.8 hours |
The steric hindrance from the cyclohexyl group slightly reduces acylation efficiency but enhances hydrolytic stability.
Biochemical Interactions
The compound acts as a non-ionic buffering agent in biological systems, maintaining pH stability in cell cultures . Its amide group participates in hydrogen bonding with enzymes, though specific receptor targets remain under investigation.
Scientific Research Applications
Organic Synthesis
2-[1-(Aminomethyl)cyclohexyl]acetamide hydrochloride serves as a crucial building block in organic chemistry. It is utilized in the synthesis of more complex molecules due to its functional groups, which allow for various chemical reactions such as oxidation, reduction, and substitution. These reactions can lead to the formation of derivatives with altered biological activities.
Research has indicated that this compound may exhibit antimicrobial and anticancer properties. Studies have focused on its interaction with biological targets, suggesting potential therapeutic effects. For instance, compounds with similar structures have shown promising results against pathogens and cancer cells, indicating that this compound could also possess these activities .
Drug Development
The compound is being investigated for its potential use in pharmaceuticals. Its ability to interact with specific enzymes or receptors makes it a candidate for drug design aimed at treating various diseases. The exploration of its mechanism of action could lead to the development of new therapeutic agents .
Antiviral Activity
A study highlighted the synthesis of related compounds that demonstrated antiviral properties against the Zika virus, with IC50 values indicating effective inhibition. This suggests that derivatives of this compound may also be explored for similar antiviral applications .
Antimicrobial and Antitubercular Evaluation
Another research effort focused on synthesizing derivatives that were evaluated for their antimicrobial and antitubercular activities. The findings showed that certain analogs exhibited significant activity against Mycobacterium tuberculosis, suggesting that compounds related to this compound could be effective in treating bacterial infections .
Mechanism of Action
The mechanism of action of 2-[1-(Aminomethyl)cyclohexyl]acetamide hydrochloride involves its interaction with specific molecular targets and pathways. It may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-[1-(Aminomethyl)cyclohexyl]acetic acid hydrochloride: This compound has a similar structure but includes an acetic acid moiety instead of an acetamide group.
2-[1-(Aminomethyl)cyclohexyl]acetamide: The non-hydrochloride form of the compound, which may have different solubility and reactivity properties.
Uniqueness
2-[1-(Aminomethyl)cyclohexyl]acetamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydrochloride form enhances its solubility in water, making it more suitable for certain applications compared to its non-hydrochloride counterparts .
Biological Activity
2-[1-(Aminomethyl)cyclohexyl]acetamide hydrochloride is a compound with significant potential in biological research due to its unique chemical structure and properties. Its molecular formula is C9H19ClN2O, and it features a cyclohexyl ring with an aminomethyl group and an acetamide moiety. This compound has garnered interest for its possible therapeutic applications, particularly in the fields of oncology and neurobiology.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets, leading to various biological effects. For instance, it has been suggested that this compound could inhibit heme oxygenase-1 (HO-1), an enzyme implicated in cancer progression and chemoresistance, thereby presenting a potential antitumor strategy .
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anticancer Properties : Preliminary studies suggest that the compound may possess anticancer activity by inhibiting HO-1, which is often overexpressed in tumors associated with poor prognosis .
- Neuroprotective Effects : The compound's structure allows for interactions that may confer neuroprotective properties, making it a candidate for further research in neurodegenerative diseases.
- Antimicrobial Activity : There is ongoing investigation into the antimicrobial potential of this compound, which may expand its application in treating infections.
Case Studies and Research Findings
Recent studies have explored the efficacy of various derivatives of acetamide-based compounds, including this compound. Notably, compounds derived from similar structures have shown promising results against various cancer cell lines. For example, one study reported that certain derivatives exhibited significant inhibitory effects on cell proliferation in glioblastoma cells (U87MG), suggesting that modifications to the acetamide structure can enhance biological activity .
Table 1: Summary of Biological Activities
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) of this compound suggests that variations in the functional groups attached to the cyclohexyl ring can significantly impact its biological efficacy. For instance, modifications to the acetamide moiety have been shown to alter the compound's solubility and reactivity, which are critical factors for its therapeutic potential .
Table 2: Comparison of Similar Compounds
| Compound Name | Structure Variation | Biological Activity |
|---|---|---|
| 2-[1-(Aminomethyl)cyclohexyl]acetamide | Acetamide group | Anticancer |
| 2-[1-(Aminomethyl)cyclohexyl]acetic acid | Acetic acid instead of acetamide | Reduced efficacy |
| Non-hydrochloride form | Lack of hydrochloride | Different solubility |
Q & A
Q. What are the recommended methods for synthesizing 2-[1-(Aminomethyl)cyclohexyl]acetamide hydrochloride, and how can intermediates be characterized?
Synthesis typically involves cyclohexane derivatives functionalized with aminomethyl and acetamide groups. A common approach includes:
- Step 1 : Cyclohexane ring modification via nucleophilic substitution or reductive amination to introduce the aminomethyl group.
- Step 2 : Acetamide formation using acetyl chloride or acetic anhydride under controlled pH (e.g., in anhydrous dichloromethane with triethylamine as a base).
- Intermediate Characterization : Use ¹H/¹³C NMR to confirm regioselectivity and purity (e.g., cyclohexyl proton signals at δ 1.2–2.1 ppm). HPLC with UV detection (λ = 210–254 nm) can monitor reaction progress, as described for structurally similar hydrochlorides .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Storage : Store in airtight containers at 2–8°C to prevent hydrolysis or degradation. Avoid prolonged storage due to potential instability .
- Handling : Use PPE (gloves, goggles, lab coats) and work in a fume hood. For spills, neutralize with sodium bicarbonate and dispose via hazardous waste protocols .
- Toxicity : Limited data available; assume acute toxicity (LD₅₀ estimated >300 mg/kg in rodents based on analogous hydrochlorides) .
Q. How can researchers validate the purity of this compound?
- Chromatography : Employ reversed-phase HPLC with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water). Compare retention times to reference standards (e.g., USP-grade analogs ).
- Spectroscopy : FT-IR to confirm amine (N-H stretch ~3300 cm⁻¹) and amide (C=O stretch ~1650 cm⁻¹) functional groups.
- Elemental Analysis : Verify %C, %H, %N, and %Cl within ±0.4% of theoretical values (e.g., C₁₀H₂₁ClN₂O: C 52.98%, H 9.33%) .
Advanced Research Questions
Q. How can computational modeling optimize reaction conditions for synthesizing this compound?
- Reaction Path Search : Use density functional theory (DFT) to model intermediates and transition states. For example, simulate the activation energy of amide bond formation under varying solvents (e.g., DMF vs. THF) .
- Experimental Validation : Apply high-throughput screening to test predicted optimal conditions (e.g., 40°C, 12-hour reaction time). Cross-reference computational and experimental yields to refine models .
Q. What strategies resolve contradictory data in stability studies (e.g., conflicting degradation profiles)?
- Controlled Stress Testing : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) to identify degradation pathways. Use LC-MS to characterize degradation products (e.g., cyclohexanol byproducts via hydrolysis) .
- Statistical Analysis : Apply multivariate analysis (e.g., PCA) to distinguish environmental vs. intrinsic instability factors. For example, batch-to-batch variability in HCl content may explain discrepancies .
Q. How can researchers design experiments to probe the compound’s biological activity while minimizing off-target effects?
- Target Selection : Prioritize receptors with structural homology to venlafaxine hydrochloride targets (e.g., serotonin/norepinephrine transporters) using molecular docking .
- Selectivity Assays : Perform competitive binding assays (e.g., radioligand displacement) against related receptors (e.g., σ₁, NMDA) to assess specificity .
- Dose-Response Analysis : Use Hill slope models to differentiate efficacy (EC₅₀) from potency (IC₅₀) in cell-based assays .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
